molecular formula C20H17ClN4O2S B2391881 N-(4-chlorobenzyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 959538-25-1

N-(4-chlorobenzyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Cat. No. B2391881
CAS RN: 959538-25-1
M. Wt: 412.89
InChI Key: JKPKNXVSMHDFTH-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17ClN4O2S and its molecular weight is 412.89. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

N-(4-chlorobenzyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide and its derivatives have shown promising anticancer activities. A study detailed the synthesis of novel compounds, including the mentioned chemical, which exhibited in vitro anticancer and antibacterial activity, with compound 4.10 showing significant selectivity towards non-small cell lung and CNS cancer cell lines (Berest et al., 2011). Another research synthesized compounds with thiazole and thiadiazole fragments, finding that some demonstrated potent anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).

Anticonvulsant Activity

The quest for new anticonvulsants led to the synthesis of a series of compounds, including N-(4-chlorobenzyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide derivatives, which displayed weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice (Bunyatyan et al., 2020).

Dual Action Ligands for Histamine Receptors

A study reported the identification and optimization of quinazoline-containing compounds as potent human H4 receptor inverse agonists. This research highlights the potential of these compounds as dual-action H1R/H4R ligands, suggesting a novel class of anti-inflammatory agents (Smits et al., 2008).

Antitumor Activity and Molecular Docking

Further investigation into 3-benzyl-substituted-4(3H)-quinazolinones, related to the mentioned chemical structure, demonstrated broad-spectrum antitumor activity, with compounds showing significant potency compared to the control 5-FU across various cancer cell lines. Molecular docking studies provided insights into the binding interactions and potential therapeutic applications (Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c1-12-19(27)25-18(23-12)15-4-2-3-5-16(15)24-20(25)28-11-17(26)22-10-13-6-8-14(21)9-7-13/h2-9,12H,10-11H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPKNXVSMHDFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

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